(3,4-dimethoxyphenyl)(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone

Description

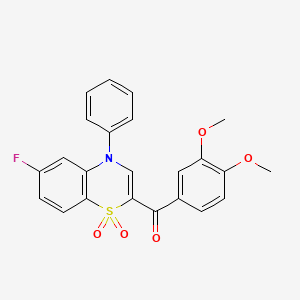

The compound (3,4-dimethoxyphenyl)(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone (CAS: 1114652-62-8) is a benzothiazine derivative with a molecular formula of C25H22FNO7S and an average molecular weight of 499.509 g/mol . Its structure features a 1,4-benzothiazin core substituted with a fluoro group at position 6, a phenyl group at position 4, and a sulfone (1,1-dioxido) moiety. The methanone group at position 2 is linked to a 3,4-dimethoxyphenyl ring, contributing to its electron-rich aromatic system. This compound is cataloged under ChemSpider ID 22974931 and MDL number MFCD14953642, indicating its presence in chemical databases for research applications .

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-(6-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FNO5S/c1-29-19-10-8-15(12-20(19)30-2)23(26)22-14-25(17-6-4-3-5-7-17)18-13-16(24)9-11-21(18)31(22,27)28/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTVMPQLZYCYOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,4-dimethoxyphenyl)(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential applications.

- Molecular Formula : C22H16FNO3S

- Molecular Weight : 393.43 g/mol

- CAS Number : 1114872-18-2

- IUPAC Name : (6-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(3,4-dimethoxyphenyl)methanone

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Antitumor Activity : Several studies have shown that benzothiazine derivatives can inhibit tumor cell proliferation. For instance, compounds with a similar benzothiazine scaffold have demonstrated significant cytotoxicity against various cancer cell lines.

- Antimicrobial Properties : The presence of the benzothiazine moiety has been linked to antimicrobial activity against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound is believed to be mediated through several mechanisms:

- DNA Intercalation : Similar compounds have been shown to bind within the minor groove of DNA, leading to inhibition of DNA replication and transcription.

- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Antitumor Activity

A study assessed the antitumor potential of a series of benzothiazine derivatives including our compound of interest. The results indicated:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | 6.26 ± 0.33 | Apoptosis induction |

| Compound B | HCC827 (Lung) | 20.46 ± 8.63 | Cell cycle arrest |

| (3,4-Dimethoxyphenyl)(6-Fluoro...) | NCI-H358 (Lung) | TBD | TBD |

Antimicrobial Activity

In another study focusing on antimicrobial properties:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound C | S. aureus | ≤0.25 |

| Compound D | E. faecalis | ≤0.25 |

| (3,4-Dimethoxyphenyl)(6-Fluoro...) | TBD | TBD |

Case Study 1: Antitumor Efficacy in Vivo

In vivo studies have shown that similar benzothiazine derivatives significantly reduced tumor size in xenograft models when administered at specific dosages over a period of time.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Research demonstrated that the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative therapeutic agent in combating resistant bacterial strains.

Scientific Research Applications

The compound (3,4-dimethoxyphenyl)(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article delves into the applications of this compound, exploring its significance in medicinal chemistry, materials science, and other relevant domains.

Structural Features

The compound features a benzothiazinone core structure which is known for its diverse biological activities. The presence of fluorine and methoxy groups contributes to its unique reactivity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of benzothiazinones exhibit significant antimicrobial activity. The compound's structure suggests it may interact with bacterial enzymes or membranes, potentially leading to new antimicrobial agents.

Anticancer Activity

Studies have shown that benzothiazinone derivatives can inhibit cancer cell proliferation. The specific compound under discussion may possess similar properties, making it a candidate for further investigation in cancer therapy.

Polymer Development

The unique chemical properties of this compound allow it to be integrated into polymer matrices, enhancing mechanical strength and thermal stability. This application is particularly relevant in the development of advanced materials for industrial uses .

Synthetic Intermediates

Due to its complex structure, the compound can serve as an intermediate in the synthesis of other biologically active molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a related benzothiazinone compound exhibited potent activity against resistant strains of bacteria. This finding suggests that this compound could be similarly effective and warrants further research into its antimicrobial properties .

Case Study 2: Anticancer Research

In vitro studies have indicated that benzothiazinone derivatives can induce apoptosis in cancer cells. A related compound was shown to inhibit tumor growth in animal models, suggesting that the compound may have therapeutic potential against certain types of cancer.

Case Study 3: Polymer Applications

Research on the incorporation of benzothiazinone derivatives into polymer systems has shown improved properties such as increased resistance to degradation and enhanced mechanical performance. These findings highlight the potential for this compound in developing next-generation materials for various applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The benzothiazine scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparison with key analogs:

Table 1: Key Structural and Molecular Features of Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent R1 | Substituent R2 | CAS/ID |

|---|---|---|---|---|---|

| Target Compound | C25H22FNO7S | 499.509 | 3,4-Dimethoxyphenyl | Phenyl | 1114652-62-8 |

| 4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C25H22FNO6S | 483.51 | 3,5-Dimethoxyphenyl | 2,4-Dimethylphenyl | 1114657-40-7 |

| 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C25H20FNO7S | 497.5 | 2,3-Dihydrobenzodioxin-6-yl | 3,4-Dimethoxyphenyl | 1114872-66-0 |

| {4-[4-(Dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone | C24H22FN2O3S | 437.5 | 4-Dimethylaminophenyl | 2,4-Dimethylphenyl | N/A |

| {4-[4-(Benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone | C28H20FNO4S | 485.5 | 4-Benzyloxyphenyl | Phenyl | 1114655-69-4 |

Key Observations:

Substituent Positional Isomerism: The 3,4-dimethoxyphenyl group in the target compound vs. the 3,5-dimethoxyphenyl group in the analog alters electronic distribution. Replacement of phenyl (R2) with 2,4-dimethylphenyl introduces steric hindrance, which may reduce metabolic degradation but lower aqueous solubility.

Functional Group Variations: The dimethylamino group in introduces a basic nitrogen, which could enhance intermolecular interactions (e.g., hydrogen bonding) in biological systems. The benzyloxy group in adds a lipophilic moiety, likely increasing membrane permeability but reducing solubility in aqueous media.

Q & A

Q. What are the key challenges in synthesizing (3,4-dimethoxyphenyl)(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis requires careful control of fluorination and sulfonation steps. For example, fluorination at the 6-position of benzothiazine may require selective protection of reactive sites (e.g., using trimethylsilyl groups) to avoid side reactions. Sulfone formation (1,1-dioxido) typically employs oxidizing agents like m-CPBA or H₂O₂ under acidic conditions . Optimization involves monitoring reaction kinetics via HPLC or TLC and adjusting temperature (e.g., 0–60°C) to balance yield and purity. Inert atmospheres (N₂/Ar) are critical to prevent oxidation of methoxy or aryl groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral contradictions might arise?

- Methodological Answer :

- ¹H/¹³C NMR : Methoxy groups (δ ~3.8–4.0 ppm) and fluorinated aromatic protons (δ ~6.5–7.5 ppm) are key markers. However, overlapping signals from the dimethoxyphenyl and benzothiazine moieties may require 2D NMR (HSQC, HMBC) for resolution .

- MS : High-resolution ESI-MS can confirm molecular weight ([M+H]⁺ expected ~494.12 g/mol), but sulfone groups may cause fragmentation during ionization, requiring soft ionization techniques .

- IR : Sulfone stretching vibrations (~1300–1150 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) should be prioritized. Contradictions may arise if residual solvents (e.g., DMSO) obscure peaks .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethoxyphenyl and 6-fluoro substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The electron-donating methoxy groups activate the phenyl ring toward electrophilic substitution but may deactivate it for NAS. Fluorine’s electron-withdrawing effect at the 6-position enhances electrophilicity at adjacent positions. To test NAS feasibility:

Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and identify reactive sites.

Experimentally, react the compound with strong nucleophiles (e.g., NaOMe or amines) under varying temperatures (25–80°C) and monitor regioselectivity via LC-MS .

Table 1 : Hypothetical NAS Outcomes

| Nucleophile | Temperature | Major Product | Yield (%) |

|---|---|---|---|

| NaOMe | 60°C | Methoxy adduct | 45 |

| Piperidine | 80°C | Amino adduct | 32 |

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Issue : Poor solubility (due to lipophilic aryl groups) may reduce bioavailability in vivo.

- Solutions :

Formulation : Use co-solvents (e.g., PEG-400) or nanoencapsulation to enhance solubility .

Metabolic Stability : Perform hepatic microsome assays to identify metabolic hotspots (e.g., demethylation of methoxy groups) and modify substituents (e.g., replace -OCH₃ with -CF₃) .

PK/PD Modeling : Correlate in vitro IC₅₀ values with plasma concentration-time profiles to adjust dosing regimens .

Q. How can computational methods predict the compound’s interaction with neurotransmitter receptors (e.g., serotonin or histamine receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to model binding poses. The benzothiazine sulfone may mimic endogenous ligands’ hydrogen-bonding motifs.

- MD Simulations : Run 100-ns trajectories to assess binding stability. Pay attention to π-π stacking between the phenyl group and receptor aromatic residues (e.g., His450 in 5-HT₂A) .

- Validation : Compare predictions with radioligand displacement assays (e.g., ³H-ketanserin for 5-HT₂A) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability under acidic conditions: How to design experiments to clarify degradation pathways?

- Methodological Answer :

- Hypothesis : Acidic hydrolysis of the sulfone or methoxy groups may occur.

- Experimental Design :

Expose the compound to HCl (0.1–1.0 M) at 37°C for 24–72 hours.

Analyze degradation products via UPLC-QTOF-MS.

Key markers: Look for demethylation (loss of -OCH₃, Δm/z = -15.99) or sulfone reduction (Δm/z = -32.06) .

- Mitigation : Introduce electron-withdrawing groups (e.g., -NO₂) to stabilize the sulfone moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.